molecular formula C19H19NO5 B12533444 1-Methoxy-4-(3,4,5-trimethoxyphenyl)isoquinolin-5-ol CAS No. 656233-94-2

1-Methoxy-4-(3,4,5-trimethoxyphenyl)isoquinolin-5-ol

Cat. No.: B12533444
CAS No.: 656233-94-2
M. Wt: 341.4 g/mol
InChI Key: FVOWCPGAMSXODY-UHFFFAOYSA-N
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Description

1-Methoxy-4-(3,4,5-trimethoxyphenyl)isoquinolin-5-ol is a chemical compound that belongs to the isoquinoline family. This compound is characterized by the presence of a methoxy group at the first position, a trimethoxyphenyl group at the fourth position, and a hydroxyl group at the fifth position of the isoquinoline ring. The compound’s unique structure contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-4-(3,4,5-trimethoxyphenyl)isoquinolin-5-ol typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the isoquinoline core. Subsequent methoxylation and hydroxylation steps are carried out to introduce the methoxy and hydroxyl groups, respectively.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-4-(3,4,5-trimethoxyphenyl)isoquinolin-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the isoquinoline core.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-Methoxy-4-(3,4,5-trimethoxyphenyl)isoquinolin-5-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-(3,4,5-trimethoxyphenyl)isoquinolin-5-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions disrupt cellular processes, leading to anti-cancer and anti-inflammatory effects. The compound’s ability to modulate signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway, further contributes to its biological activities .

Comparison with Similar Compounds

1-Methoxy-4-(3,4,5-trimethoxyphenyl)isoquinolin-5-ol can be compared with other isoquinoline derivatives and trimethoxyphenyl-containing compounds:

    Similar Compounds:

Properties

CAS No.

656233-94-2

Molecular Formula

C19H19NO5

Molecular Weight

341.4 g/mol

IUPAC Name

1-methoxy-4-(3,4,5-trimethoxyphenyl)isoquinolin-5-ol

InChI

InChI=1S/C19H19NO5/c1-22-15-8-11(9-16(23-2)18(15)24-3)13-10-20-19(25-4)12-6-5-7-14(21)17(12)13/h5-10,21H,1-4H3

InChI Key

FVOWCPGAMSXODY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CN=C(C3=C2C(=CC=C3)O)OC

Origin of Product

United States

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